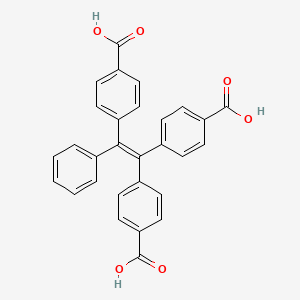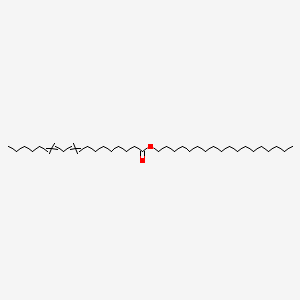
9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl linoleate, also known as octadecyl (9Z,12Z)-octadeca-9,12-dienoate, is a wax ester formed from stearyl alcohol and linoleic acid. It is a long-chain fatty ester with the molecular formula C36H68O2. This compound is commonly found in various natural sources and is used in a wide range of applications, including cosmetics, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearyl linoleate can be synthesized through the esterification of stearyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, stearyl linoleate is produced using similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The product is then purified through distillation or other separation techniques to obtain high-purity stearyl linoleate .
Chemical Reactions Analysis
Types of Reactions
Stearyl linoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleate moiety can be oxidized to form epoxides, hydroxyl groups, or other oxygenated derivatives.
Hydrogenation: The double bonds can be hydrogenated to form stearyl stearate, a saturated ester.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield stearyl alcohol and linoleic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide.
Hydrogenation: Catalysts such as palladium on carbon or nickel are used under hydrogen gas.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Hydrogenation: Stearyl stearate.
Hydrolysis: Stearyl alcohol and linoleic acid.
Scientific Research Applications
Stearyl linoleate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: Utilized as a lubricant, plasticizer, and component in cosmetics and personal care products .
Mechanism of Action
The mechanism of action of stearyl linoleate involves its interaction with cell membranes and lipid metabolism pathways. As a long-chain fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed to release stearyl alcohol and linoleic acid, which are involved in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Stearyl oleate: An ester of stearyl alcohol and oleic acid.
Arachidyl oleate: An ester of arachidyl alcohol and oleic acid.
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid
Uniqueness
Stearyl linoleate is unique due to its polyunsaturated nature, which imparts different physical and chemical properties compared to saturated or monounsaturated esters. Its double bonds make it more reactive in oxidation and hydrogenation reactions, and its integration into lipid bilayers can influence membrane dynamics differently than saturated esters .
Properties
IUPAC Name |
octadecyl octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20H,3-11,13,15-17,19,21-35H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHTZVUDPQWCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B15157510.png)

![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)

![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)

methanone O-propyloxime](/img/structure/B15157548.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
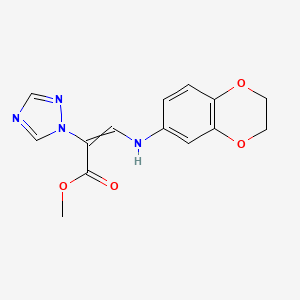
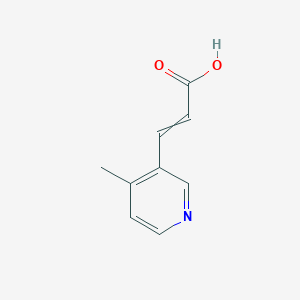
![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
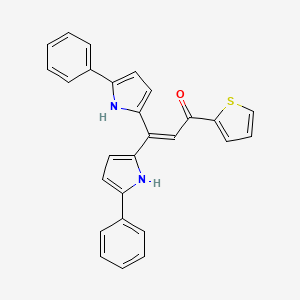
![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
